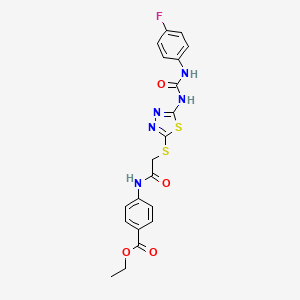

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

CAS No.: 886936-01-2

Cat. No.: VC6697272

Molecular Formula: C20H18FN5O4S2

Molecular Weight: 475.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886936-01-2 |

|---|---|

| Molecular Formula | C20H18FN5O4S2 |

| Molecular Weight | 475.51 |

| IUPAC Name | ethyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

| Standard InChI | InChI=1S/C20H18FN5O4S2/c1-2-30-17(28)12-3-7-14(8-4-12)22-16(27)11-31-20-26-25-19(32-20)24-18(29)23-15-9-5-13(21)6-10-15/h3-10H,2,11H2,1H3,(H,22,27)(H2,23,24,25,29) |

| Standard InChI Key | MPVBWBFNTIPGSC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is characterized by three key functional domains:

-

1,3,4-Thiadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and electronic properties in bioactive molecules.

-

Ureido-4-Fluorophenyl Group: A urea bridge () connected to a 4-fluorophenyl substituent, which may facilitate hydrogen bonding and hydrophobic interactions with biological targets .

-

Ethyl Ester and Benzoate Backbone: The ethyl ester group () and aromatic benzoate moiety contribute to solubility profiles and structural rigidity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 886936-01-2 |

| Molecular Formula | |

| Molecular Weight | 475.5 g/mol |

| IUPAC Name | Ethyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

| Structural Features | Thiadiazole, ureido, thioether, ester |

The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially modulating the compound’s electronic distribution and binding affinity .

| Compound Class | Mechanism of Action | Biological Effect |

|---|---|---|

| Thiadiazole Derivatives | DNA gyrase inhibition | Antibacterial |

| Ureido Compounds | Tubulin binding | Antiproliferative |

| Fluorinated Aromatics | Enhanced bioavailability | Improved pharmacokinetics |

Further studies are required to elucidate specific targets and potency metrics for this compound.

Spectroscopic Characterization

Structural confirmation of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate relies on advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A molecular ion peak at m/z 475.5 [M+H] confirms the molecular weight .

-

Fourier-Transform Infrared (FT-IR): Stretching vibrations at ~1700 cm (C=O), 1240 cm (C-F), and 650 cm (C-S).

Future Research Directions

To fully exploit the potential of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, the following studies are recommended:

-

In Vitro Screening: Antimicrobial assays against Gram-positive/negative bacteria and fungi.

-

Kinetic Solubility Studies: Profiling pH-dependent solubility for formulation development.

-

Structure-Activity Relationship (SAR): Modifying the fluorophenyl or thioether groups to optimize potency.

-

In Vivo Toxicology: Assessing acute toxicity and metabolic stability in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume